1-[(1S)-1-Methoxyethyl]-4-methylbenzene
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Overview
Description
. This compound is part of the larger family of aromatic ethers, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene typically involves the etherification of 4-methylphenol (p-cresol) with (S)-1-chloro-1-methoxyethane. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-Methoxyethyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation with Cl2 in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Formation of p-methylbenzaldehyde or p-methylbenzoic acid.
Reduction: Formation of p-methylphenethyl alcohol.
Substitution: Formation of p-chloromethylphenethyl methyl ether or p-nitromethylphenethyl methyl ether.
Scientific Research Applications
1-[(1S)-1-Methoxyethyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor, and as a solvent or reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(1S)-1-Methoxyethyl]-3-methylbenzene: Similar structure but with the methoxyethyl group in the meta position.
1-[(1S)-1-Methoxyethyl]-2-methylbenzene: Similar structure but with the methoxyethyl group in the ortho position.
4-Methoxyethylbenzene: Lacks the chiral center and the additional methyl group.
Uniqueness
1-[(1S)-1-Methoxyethyl]-4-methylbenzene is unique due to its specific substitution pattern and chiral center, which can influence its physical and chemical properties, as well as its interactions with biological systems. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
646041-13-6 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-[(1S)-1-methoxyethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3/t9-/m0/s1 |
InChI Key |
YSRMSSIQHAGCQB-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)OC |
Origin of Product |
United States |
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